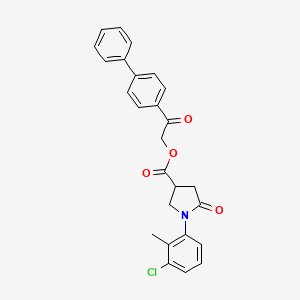
N-(2,3-di-2-furyl-6-quinoxalinyl)-3-phenyl-1-pyrrolidinecarboxamide
説明
N-(2,3-di-2-furyl-6-quinoxalinyl)-3-phenyl-1-pyrrolidinecarboxamide is a compound that belongs to a class of nitrogen-embedded heterocyclic compounds known for their versatile pharmacological applications. The interest in such compounds stems from their potential in various therapeutic areas due to their unique chemical and physical properties.
Synthesis Analysis
The synthesis of similar compounds involves the interaction of N-phenyl-3-aryl(2-furyl)-2-cyanoacrylamides with 3-amino-3-thioxopropananilides under the conditions of the Michael reaction, leading to the formation of N(3)-Aryl-N(5)-phenyl-6-amino-4-aryl(2-furyl)-2-thioxo-1,2,3,4-tetrahydropyridine-3,5-dicarboxamides. Additionally, alkylation processes further modify these products to synthesize various derivatives (Dyachenko, Krasnikov, & Khorik, 2008).
Molecular Structure Analysis
Molecular structure characterization techniques, including 1H NMR, 2D-COSY NMR, MS, IR, UV–vis, X-ray techniques, and elemental analysis, have been employed to elucidate the structural properties of these compounds. Computational studies further complement the understanding of their electronic and structural properties, highlighting their ionic nature and reactivity (Faizi et al., 2018).
Chemical Reactions and Properties
Chemical reactions involving these compounds are diverse, with transformations leading to various heterocyclic systems. Acid-catalyzed transformations, for instance, have been investigated for their efficiency in synthesizing novel fused heterocyclic systems through furan ring opening and recyclization processes (Stroganova, Vasilin, & Krapivin, 2016).
Physical Properties Analysis
The physical properties, including solubility, melting points, and crystalline structures, are crucial for understanding the behavior of these compounds under various conditions. Polymorphic modifications and their impact on diuretic properties have been studied to explore their potential medical applications (Shishkina et al., 2018).
Chemical Properties Analysis
The chemical properties, such as reactivity, stability, and the ability to undergo various chemical transformations, are central to the application and functionalization of these compounds. Copper-catalyzed tandem reactions, for instance, have been employed for the synthesis of pyrrolo[3,2-c]quinolin-4-ones, showcasing the synthetic versatility and potential application of these compounds in medicinal chemistry (Zhou et al., 2011).
科学的研究の応用
Synthesis and Antibacterial Activity
A study highlights the design and synthesis of a new series of pyrrolo[3,4-b]quinolin-2(3H)-yl)benzamides, synthesized through a molecular hybridization approach. These compounds demonstrate significant in vitro antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli, showcasing the potential of such compounds in developing new antibacterial agents (Tahere Hosseyni Largani et al., 2017).
Antitubercular Evaluation
Another research effort details the synthesis of novel aryl and heteroaryl tethered pyridines and dihydro-6H-quinolin-5-ones, demonstrating potent antitubercular activity against Mycobacterium tuberculosis. The study underscores the chemical diversity and biological efficacy of such compounds, highlighting their potential as antitubercular agents (S. Kantevari et al., 2011).
Diuretic Properties and Polymorphism
Research on the polymorphic modifications of a related compound, 1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide, reveals strong diuretic properties, suggesting its application as a new hypertension remedy. The study provides insights into the crystallographic differences between polymorphic forms, which could influence the compound's biological activity and solubility (S. Shishkina et al., 2018).
Coordination Chemistry for Targeted Delivery
A synthetic effort led to the creation of N-pyridin-2-ylmethyl and N-quinolin-2-ylmethyl substituted ethane-1,2-diamines. These compounds, with their potential to form coordinate bonds with metal ions, are explored for targeted delivery of therapeutic agents such as nitric oxide to biological sites, demonstrating the compound's versatility in coordination chemistry for medicinal applications (Yi-Qiu Yang et al., 2017).
特性
IUPAC Name |
N-[2,3-bis(furan-2-yl)quinoxalin-6-yl]-3-phenylpyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22N4O3/c32-27(31-13-12-19(17-31)18-6-2-1-3-7-18)28-20-10-11-21-22(16-20)30-26(24-9-5-15-34-24)25(29-21)23-8-4-14-33-23/h1-11,14-16,19H,12-13,17H2,(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXSHBISDQOIOHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC=CC=C2)C(=O)NC3=CC4=C(C=C3)N=C(C(=N4)C5=CC=CO5)C6=CC=CO6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[3-(methylthio)phenyl]-1-(phenylacetyl)-4-piperidinecarboxamide](/img/structure/B4008410.png)
![5-{[(2,3-dimethylphenyl)amino]methylene}-1-(2-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4008415.png)
![4-[4-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B4008440.png)


![2-(4-bromophenyl)-2-oxoethyl N-[(4-methylphenyl)sulfonyl]isoleucinate](/img/structure/B4008464.png)
![5-chloro-2-{[(4-methoxyphenyl)acetyl]amino}benzoic acid](/img/structure/B4008466.png)

![3,3'-(1,3,6,8-tetraoxo-1,3,6,8-tetrahydrobenzo[lmn]-3,8-phenanthroline-2,7-diyl)dipropanoic acid](/img/structure/B4008494.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]butanamide](/img/structure/B4008497.png)
![1-({[4-(aminosulfonyl)phenyl]amino}carbonyl)propyl 2-methyl-4-quinolinecarboxylate](/img/structure/B4008502.png)
![N-{2-[4-(2-fluorobenzyl)-1-piperazinyl]ethyl}-N'-isopropylethanediamide](/img/structure/B4008516.png)
![N-[3-(1H-imidazol-1-yl)propyl]-N'-(4-isopropylbenzyl)ethanediamide](/img/structure/B4008520.png)